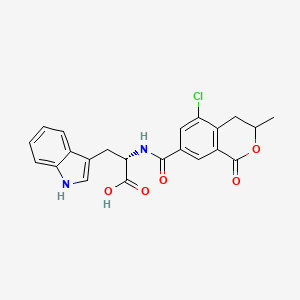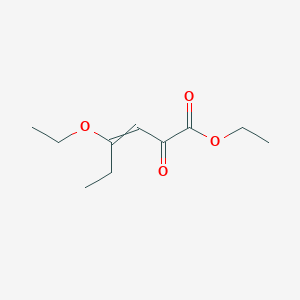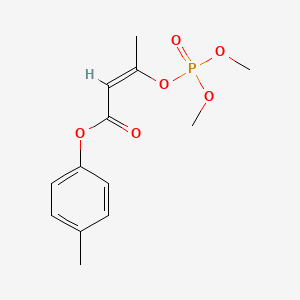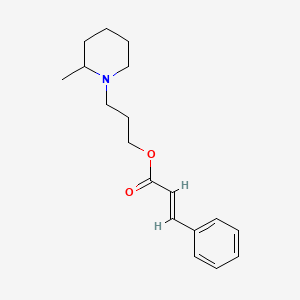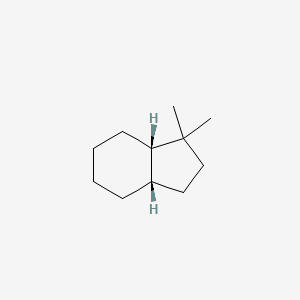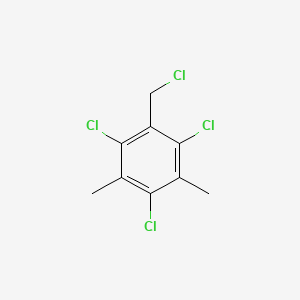
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is an organic compound with the molecular formula C9H8Cl4 It is a chlorinated derivative of dimethylbenzene, characterized by the presence of three chlorine atoms and a chloromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene typically involves the chlorination of 2,4-dimethylbenzene (p-xylene) under specific conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient chlorination.
化学反応の分析
Types of Reactions
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorinated compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include partially or fully dechlorinated compounds.
科学的研究の応用
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the chloromethyl and dimethyl groups, making it less reactive in certain substitution reactions.
2,4,6-Trichlorotoluene: Contains a methyl group instead of a dimethyl group, leading to different reactivity and applications.
1,3,5-Trichloro-2,4,6-trimethylbenzene: Similar structure but with three methyl groups, affecting its chemical properties and uses.
Uniqueness
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
62910-08-1 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC名 |
1,3,5-trichloro-2-(chloromethyl)-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H8Cl4/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
InChIキー |
WCFKFWHRFXSDDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)CCl)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
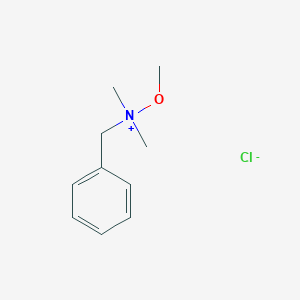
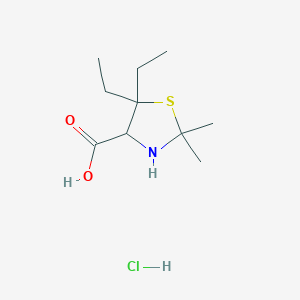
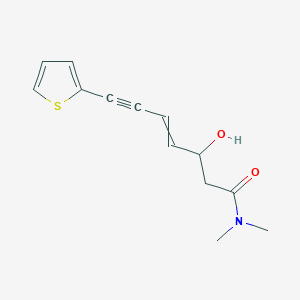

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
